molecular formula C13H8F3N5O2 B5748239 N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5748239
M. Wt: 323.23 g/mol
InChI Key: XFWWTWGNGPSHIZ-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, commonly known as TFP, is a potent and selective inhibitor of cGMP-dependent protein kinase I (PKG-I). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.

Mechanism of Action

TFP binds to the catalytic domain of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity by blocking the ATP binding site. This leads to a decrease in the phosphorylation of downstream substrates of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC), which are involved in smooth muscle relaxation and platelet aggregation, respectively.
Biochemical and Physiological Effects:
TFP has been shown to have potent vasodilatory effects in various vascular beds, including coronary arteries, pulmonary arteries, and mesenteric arteries. This is attributed to its ability to inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of VASP, which promotes relaxation of vascular smooth muscle cells. TFP has also been shown to inhibit platelet aggregation and thrombus formation by blocking N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of MLC.

Advantages and Limitations for Lab Experiments

The advantages of using TFP in lab experiments include its high potency and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, which allows for specific modulation of cGMP signaling pathway. However, the limitations of TFP include its low solubility in aqueous solutions and its potential off-target effects on other kinases or phosphodiesterases.

Future Directions

- Investigate the potential therapeutic applications of TFP in cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure.
- Explore the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in cancer progression and metastasis, and evaluate the potential of TFP as an anti-cancer agent.
- Investigate the effects of TFP on neuronal function and synaptic plasticity, and evaluate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Develop novel analogs of TFP with improved solubility and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, and evaluate their pharmacological properties in vitro and in vivo.

Synthesis Methods

TFP can be synthesized by reacting 4-(trifluoromethoxy)aniline with 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography or recrystallization.

Scientific Research Applications

TFP has been widely used as a tool compound to investigate the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in various cellular processes. N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a key mediator of cGMP signaling pathway, which regulates diverse physiological functions such as smooth muscle relaxation, platelet aggregation, and insulin secretion. TFP has been shown to selectively inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide activity without affecting other kinases or phosphodiesterases.

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N5O2/c14-13(15,16)23-9-4-2-8(3-5-9)18-11(22)10-19-12-17-6-1-7-21(12)20-10/h1-7H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWWTWGNGPSHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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